molecular formula C15H18ClN5OS B11118347 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11118347
M. Wt: 351.9 g/mol
InChI Key: LMJWXAMQOGIETJ-UHFFFAOYSA-N
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Description

2-[4-(5-Chloro-2-methylphenyl)piperazino]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and an acetamide moiety linked to a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazino]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Chloro-2-methylphenyl)piperazino]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[4-(5-Chloro-2-methylphenyl)piperazino]-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazino]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Chloro-2-methylphenyl)piperazino]-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to the combination of its structural features, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18ClN5OS

Molecular Weight

351.9 g/mol

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H18ClN5OS/c1-11-2-3-12(16)8-13(11)21-6-4-20(5-7-21)9-14(22)18-15-19-17-10-23-15/h2-3,8,10H,4-7,9H2,1H3,(H,18,19,22)

InChI Key

LMJWXAMQOGIETJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=NN=CS3

Origin of Product

United States

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